

# A Comparative Analysis of Cupric Tartrate and Rochelle Salt in Electroplating Baths

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## Compound of Interest

Compound Name: Cupric tartrate

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For researchers, scientists, and professionals in drug development, the selection of appropriate reagents in processes like electroplating is critical for achieving desired outcomes. This guide provides a detailed comparison of two common complexing agents used in copper electroplating baths: **cupric tartrate** and Rochelle salt (potassium sodium tartrate). This analysis is based on available experimental data to assist in making informed decisions for specific applications.

In the realm of electroplating, the stability of the electrolyte bath and the quality of the deposited metallic layer are paramount. Both **cupric tartrate** and Rochelle salt serve as essential chelating agents, primarily in alkaline and cyanide-based copper electroplating baths. Their main function is to form stable complexes with copper ions, preventing their precipitation as hydroxides in alkaline conditions and ensuring a controlled release of ions for a uniform and high-quality deposition.

## Executive Summary of Comparison

Feature	Cupric Tartrate	Rochelle Salt (Potassium Sodium Tartrate)
Primary Role	Complexing agent to stabilize $\text{Cu}^{2+}$ ions	Complexing agent, grain refiner, anode corrosion aid
Typical Bath Type	Used in both cyanide and non-cyanide baths	Predominantly used in cyanide copper baths[1][2]
Effect on Deposit	Promotes uniform, defect-free, and bright finishes	Results in finer-grained deposits[2]
Anode Performance	Contributes to stable anode dissolution	Improves anode corrosion in cyanide baths[2]
Bath Stability	Generally provides good bath stability	Known to enhance the stability of cyanide baths

## In-Depth Performance Analysis

### Role as a Complexing Agent

Both **cupric tartrate** and Rochelle salt are effective in complexing with copper ions to keep them in solution at alkaline pH levels. The tartrate anion in both compounds is the active ligand that coordinates with the  $\text{Cu}^{2+}$  ions. Rochelle salt, being a double salt of tartaric acid, readily provides the tartrate ions in solution.[1] **Cupric tartrate**, as the name suggests, is a compound where copper is already complexed with tartrate.

The choice between the two can depend on the desired bath chemistry and the other components present. For instance, in some electroless copper plating formulations, Rochelle salt is used in conjunction with other strong chelators like EDTA to achieve a stable bath with a controlled deposition rate.[3]

### Impact on Deposit Quality

Rochelle salt is well-documented for its role as a grain refiner in cyanide copper plating.[2] The presence of Rochelle salt in the bath leads to the deposition of a finer-grained copper layer, which can improve the brightness and mechanical properties of the coating.

Studies on tartrate-containing baths (not always specifying the cation) have shown that the presence of tartrate can significantly influence the morphology of the electrodeposits. For example, in a non-cyanide acid bath for copper-tin alloys, the addition of tartrate was found to affect the morphology of the deposited films.<sup>[4]</sup> Another study on electroless Cu-Zn plating on zinc alloy showed that increasing the tartrate salt concentration promoted the copper deposition rate and influenced the coating's morphology and composition.<sup>[5]</sup>

## Influence on Plating Bath Performance

The stability of the electroplating bath is crucial for consistent and reproducible results. Both additives contribute to bath stability by preventing the unwanted precipitation of copper salts. A vintage patent for a copper cyanide bath highlights that the use of Rochelle salt allows for operation over a greater range of temperatures and current densities.<sup>[1]</sup>

In an electroless copper plating system containing both Rochelle salt and EDTA as complexing agents, it was observed that the copper deposition rate decreased with an increase in the concentration of Rochelle salt.<sup>[3]</sup> This suggests that while it enhances stability, the concentration of Rochelle salt needs to be carefully optimized to achieve the desired plating speed.

The following table summarizes the observed effects of increasing Rochelle salt concentration in an electroless copper plating bath also containing EDTA.

Concentration of Rochelle Salt (g/L)	Effect on Copper Deposition Rate
Increasing Concentration	Decreased Deposition Rate <sup>[3]</sup>

Note: This data is from an electroless plating system and may not be directly transferable to electrolytic plating, but it illustrates the influence of Rochelle salt concentration on the plating kinetics.

## Experimental Protocols

### Preparation of a Rochelle Salt-Based Cyanide Copper Plating Bath

This protocol is based on a formulation described in a historical patent and is intended for illustrative purposes.<sup>[1]</sup> Modern safety protocols for handling cyanides must be strictly followed.

#### Bath Composition:

- Copper Cyanide (CuCN): 7.5 - 15 g/L
- Sodium Cyanide (NaCN): 3.2 - 7.5 g/L
- Caustic Soda (NaOH): 15 - 30 g/L
- Rochelle Salt (Potassium Sodium Tartrate): 22 - 120 g/L (up to saturation)
- Water: to make 1 Gallon (3.785 L)

#### Operating Conditions:

- Temperature: 82 - 100 °C (180 - 212 °F)
- Voltage: Approximately 6 Volts

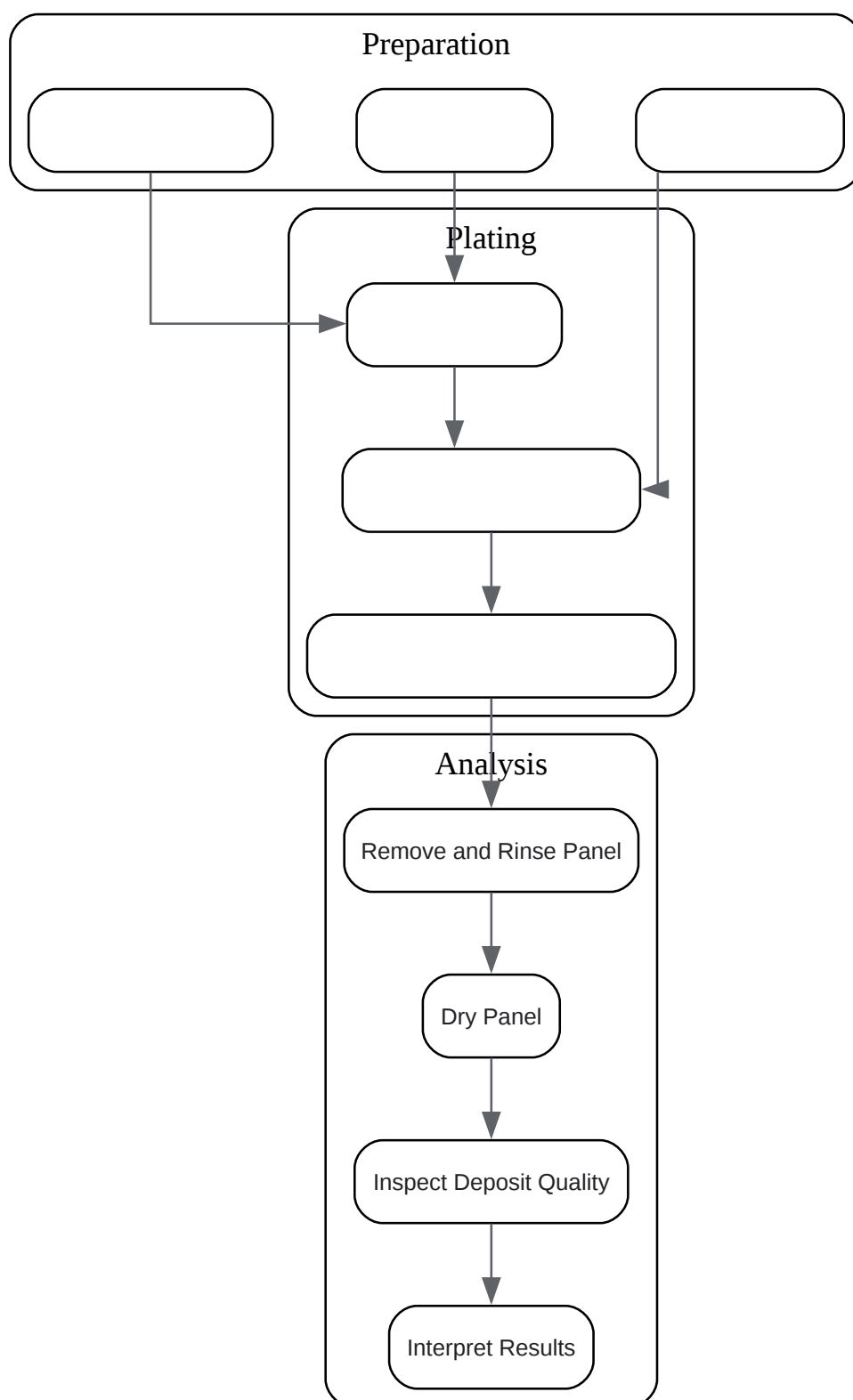
#### Procedure:

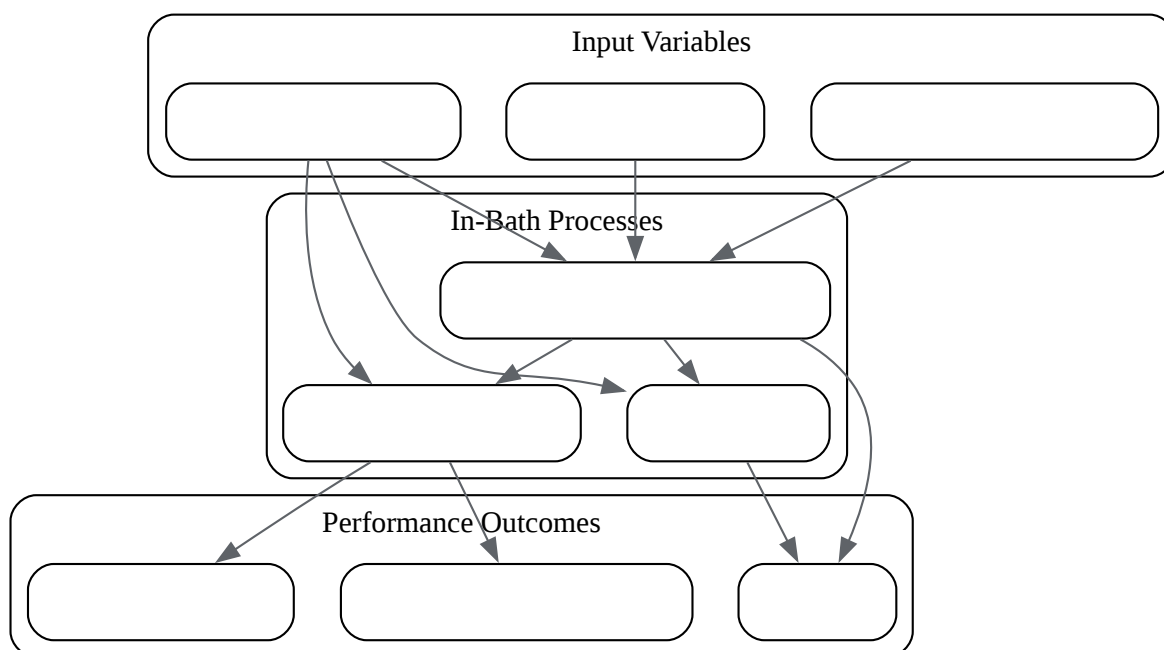
- In a suitable vessel, dissolve the sodium cyanide and caustic soda in water.
- Slowly add the copper cyanide to the solution while stirring until it is completely dissolved.
- Add the Rochelle salt and stir until dissolved.
- Adjust the final volume with water.
- Heat the bath to the desired operating temperature.

## Hull Cell Test for Plating Bath Evaluation

The Hull cell test is a standard method to qualitatively assess the performance of an electroplating bath over a range of current densities on a single test panel.<sup>[6][7][8]</sup> This allows for the evaluation of the bright plating range, covering power, and the presence of impurities.

Experimental Workflow for Hull Cell Test:





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